molecular formula C13H10F3NOS2 B2507841 (Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one CAS No. 292168-14-0

(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one

Cat. No. B2507841
CAS RN: 292168-14-0
M. Wt: 317.34
InChI Key: BFNNCOLSVSYEHB-YFHOEESVSA-N
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Description

The compound "(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one" is a member of the thiazolidinone family, characterized by a thiazolidine ring with a ketone and a thioxo substituent. This compound, specifically mentioned as compound (III) in one of the studies, is part of a broader class of compounds that have been analyzed for their supramolecular structures .

Synthesis Analysis

The synthesis of related thiazolidinone compounds involves the reaction of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in a pyridine solution. This reaction can yield various products, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. The exact synthesis route for the compound is not detailed in the provided papers, but the general methodology suggests a complex reaction pathway that can lead to multiple products, with the structures confirmed by microanalytical and spectral data .

Molecular Structure Analysis

The molecular structure of compound (III) is part of a study that examined the supramolecular structures of four related thiazolidinones. These compounds exhibit a wide C-C-C angle at the methine carbon, which links the two rings in the structure. The specific angles and bonding patterns contribute to the unique properties and potential interactions of these molecules .

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions specific to compound (III), they do discuss the reactivity of similar thiazolidinone derivatives. These compounds can react with nitrile oxides to form a variety of products, indicating that the thiazolidinone core is reactive and can participate in further chemical transformations. The interconversion routes of these reactions are also a subject of discussion, highlighting the dynamic nature of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compound (III) are inferred from its molecular structure and the behavior of similar compounds. The presence of hydrogen bonding, as seen in the supramolecular structures, suggests that these compounds have the potential to form dimers and chains through N-H...S and C-H...O hydrogen bonds. These interactions can significantly influence the compound's solubility, melting point, and other physical properties. The trifluoromethyl group in compound (III) may also contribute to its chemical stability and reactivity due to the electron-withdrawing nature of fluorine atoms .

Scientific Research Applications

Supramolecular Structures

  • The compound has been studied for its supramolecular structures, such as hydrogen-bonded dimers, chains of rings, and sheets. A wide C-C-C angle at the methine C atom linking the two rings was observed, which plays a role in the formation of complex molecular structures (Delgado et al., 2005).

Synthesis and Anti-Inflammatory Activity

  • The synthesis of new benzylidene thiazolidine derivatives, including (Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one, was explored for their potential anti-inflammatory activity (Santos et al., 2005).

Crystal Structure and Computational Studies

  • The crystal structure and computational analysis of similar thiazolidin-4-one derivatives have been conducted. These studies help in understanding the molecular geometry and potential applications in designing new compounds (Khelloul et al., 2016).

Synthesis of Fused Thiopyrano Derivatives

  • Research has been done on the synthesis of Z-5-arylmethylene-4-thioxo-thiazolidine derivatives and their potential in creating new fused thiopyrano[2,3-d]thiazole derivatives (Metwally, 2008).

Protein Kinase Inhibitors

  • Libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized and tested for their activity against protein kinases, indicating their potential use in treating neurological or oncological disorders (Bourahla et al., 2021).

Antimicrobial Activity

  • Studies have synthesized and evaluated the antimicrobial activity of thiazolidin-4-one derivatives, highlighting their potential use in developing new antimicrobial agents (Makwane et al., 2018).

Anticancer Properties

  • Some derivatives of thiazolidin-4-one, including similar compounds, have been synthesized and evaluated for their anticancer properties, particularly against hematopoietic neoplastic cells (de Melo Rêgo et al., 2017).

General Chemistry and Biological Activities

  • General reviews of the chemistry and biological activities of 1,3-thiazolidin-4-ones, a category that includes this compound, have been published, discussing their widespread utility in medicinal chemistry (Cunico et al., 2008).

properties

IUPAC Name

(5Z)-3-ethyl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS2/c1-2-17-11(18)10(20-12(17)19)7-8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNNCOLSVSYEHB-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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